2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused heterocyclic core with a ketone group at position 7 and an N-isopropyl acetamide side chain at position 4. The 3,4-dimethylphenyl substituent at position 1 and methyl group at position 4 contribute to its structural uniqueness. Its synthesis likely involves alkylation of a pyrazolo[3,4-d]pyridazinone precursor with a chloroacetamide derivative, analogous to methods described in related studies .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-11(2)21-17(25)10-23-19(26)18-16(14(5)22-23)9-20-24(18)15-7-6-12(3)13(4)8-15/h6-9,11H,10H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOMFTRMQYZSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide (CAS No. 942009-51-0) is a synthetic organic molecule characterized by a complex structure that includes a pyrazolo[3,4-d]pyridazine core. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a COX-II inhibitor and its implications in anti-inflammatory and analgesic therapies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.5 g/mol. The structural framework integrates several functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 942009-51-0 |
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazolo[3,4-d]pyridazine structures often exhibit significant anti-inflammatory properties. A study highlighted the effectiveness of pyrazole derivatives in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. Specifically, compounds similar to our target compound have shown selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM, demonstrating their potential as anti-inflammatory agents .
Case Study: COX-II Inhibition
In a comparative study of various pyrazole derivatives:
- Compound PYZ16 showed an IC50 of 0.52 μM against COX-II with a selectivity index (S.I.) of 10.73.
- Celecoxib , a standard COX-II inhibitor, exhibited an IC50 of 0.78 μM with an S.I. of 9.51.
This suggests that the target compound may possess comparable or superior anti-inflammatory efficacy when optimized .
Antioxidant Activity
The antioxidant potential of pyrazolo[3,4-d]pyridazine derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is associated with various chronic diseases including cancer and cardiovascular disorders . The presence of the dimethylphenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
The biological activity of the compound may be attributed to its ability to interact with specific enzymes involved in inflammatory pathways. The pyrazolo[3,4-d]pyridazine core is known to facilitate binding to the active sites of enzymes like COX-II, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators.
Comparative Analysis
A comparative analysis of various related compounds reveals insights into their biological activities:
| Compound Name | Structure Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| PYZ16 | Pyrazole | 0.52 | 10.73 |
| Celecoxib | COX-II Inhibitor | 0.78 | 9.51 |
| PYZ18 | Pyrazole | 7.07 | >4.24 |
This table illustrates the potency and selectivity of different compounds that share structural similarities with our target compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Observations:
Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyridazinone core differs from pyrazolo[3,4-b]pyridinone (e.g., ) and imidazo[1,2-a]pyridine (e.g., ). These cores influence electronic properties and binding interactions.
The N-isopropyl acetamide side chain may improve solubility compared to bulkier aryl acetamides (e.g., N-(4-methoxyphenyl) in ).
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where pyrazolo-heterocycles are alkylated with chloroacetamides. uses K₂CO₃/DMF for acetamide coupling , while employs α-chloroacetamides for N-alkylation .
Pharmacological and Physicochemical Implications
Table 2: Physicochemical and Spectral Data of Analogues
Key Findings:
Spectral Consistency : The target compound’s IR and NMR profiles would align with analogues, featuring amide C=O stretches near 1680 cm⁻¹ and methyl/acetamide protons in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
